![molecular formula C23H38NO19Na B1165456 Fructo-oligosaccharide DP9](/img/new.no-structure.jpg)
Fructo-oligosaccharide DP9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructo-oligosaccharide DP9, also known as this compound, is a useful research compound. Its molecular formula is C23H38NO19Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Gut Health and Microbiota Modulation
Fructo-oligosaccharides are well-known prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species. Research indicates that Fructo-oligosaccharide DP9 can enhance gut microbiota composition, leading to improved gut health.
Case Study: Fermentation by Infant Microbiota
A study investigated the fermentation of Fructo-oligosaccharides by fecal microbiota from infants aged 2 and 8 weeks. The results showed that both age groups could ferment DP3 oligomers effectively, while higher degree oligomers (DP9) remained largely intact after fermentation. This suggests that this compound may serve as a substrate for beneficial bacteria, promoting a healthy microbiome in infants .
Table 1: Fermentation Patterns of Fructo-Oligosaccharides in Infants
Oligomer Degree | 2-Week-Old Infants | 8-Week-Old Infants |
---|---|---|
DP3 | High fermentation | High fermentation |
DP4-DP8 | Moderate fermentation | High fermentation |
DP9 | Low fermentation | Low fermentation |
Metabolic Regulation
Fructo-oligosaccharides have been shown to influence glucose metabolism positively. Studies indicate that supplementation with Fructo-oligosaccharides can lead to decreased fasting blood glucose levels across various metabolic states, including obesity and diabetes.
Systematic Review Findings
A systematic review highlighted that Fructo-oligosaccharide supplementation significantly reduced fasting blood glucose and insulin levels. The review included multiple trials and demonstrated a linear relationship between the dose of Fructo-oligosaccharides and reductions in glycemia .
Table 2: Impact of Fructo-Oligosaccharide Supplementation on Glucose Homeostasis
Study Type | Population | Dose Range (g/d) | Glycemia Reduction (%) |
---|---|---|---|
Clinical Trials | Healthy Adults | 2.5 - 10 | Up to 13 |
Animal Studies | Rodents | Varied | Significant reduction |
Therapeutic Potential in Intestinal Diseases
Fructo-oligosaccharides exhibit promising therapeutic effects for various intestinal disorders, including inflammatory bowel disease (IBD) and colorectal cancer (CRC). They help maintain intestinal barrier function and modulate immune responses.
Research Insights
Recent studies have shown that functional oligosaccharides like Fructo-oligosaccharides can repair damaged intestinal barriers and regulate immune response, which is crucial for managing conditions like IBD .
Table 3: Therapeutic Applications of Fructo-Oligosaccharides
Condition | Mechanism of Action | Evidence Level |
---|---|---|
Inflammatory Bowel Disease (IBD) | Modulates immune response and gut microbiota composition | Strong |
Colorectal Cancer (CRC) | Enhances SCFA production, inhibiting tumor growth | Moderate |
属性
分子式 |
C23H38NO19Na |
---|---|
同义词 |
Fruβ(2-1)-[Fruβ(2-1)]7-α(2-1)Glc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。